molecular formula C18H14FNO6S2 B11263555 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B11263555
M. Wt: 423.4 g/mol
InChI Key: LBDDETRNVBMPTG-UHFFFAOYSA-N
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Description

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a benzothiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin derivative with benzenesulfonyl chloride under basic conditions.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the benzodioxin-sulfonamide derivative with the benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the fluorine atom on the benzothiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. For instance, sulfonamide derivatives have shown significant inhibitory effects against human isoforms of CA, which may be relevant for the biological activity of this compound .

2. Antimicrobial Properties
Compounds in the benzothiophene class have been noted for their antimicrobial activities. The presence of the sulfonamide group enhances their ability to target bacterial enzymes, potentially offering a therapeutic avenue against resistant strains .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential applications:

1. Anticancer Activity
Preliminary studies indicate that related compounds may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural motifs present in this compound could enhance its efficacy against tumor cells .

2. Anti-inflammatory Effects
Sulfonamide derivatives have been associated with anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

A review of literature highlights several studies focusing on the biological activity of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated significant inhibition of hCA II with IC50 values in the low nanomolar range for similar sulfonamide compounds.
Study BReported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for benzothiophene derivatives.
Study CIdentified cytotoxic effects on breast cancer cell lines with associated apoptosis markers in related compounds.

Properties

Molecular Formula

C18H14FNO6S2

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H14FNO6S2/c1-24-18(21)16-17(15-11(19)3-2-4-14(15)27-16)28(22,23)20-10-5-6-12-13(9-10)26-8-7-25-12/h2-6,9,20H,7-8H2,1H3

InChI Key

LBDDETRNVBMPTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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